molecular formula C20H28N5NaO3 B13434729 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt

3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt

Cat. No.: B13434729
M. Wt: 409.5 g/mol
InChI Key: YEJMYBAPGKPKDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt (Chemical Formula: C₂₀H₂₈N₅NaO₃) is a sodium salt derivative of a propanoic acid-based compound. It is structurally characterized by:

  • A tetrazolyl group (1H-tetrazol-5-yl) substituted with a cyclohexyl moiety.
  • A butoxy linker connecting the tetrazolyl group to a phenyl ring.
  • A propanoic acid backbone with an amino substituent at the phenyl para-position.

This compound is identified as a process-related impurity in the synthesis of cilostazol, a phosphodiesterase-3 inhibitor used for peripheral arterial disease . The sodium salt form enhances solubility and stability, making it relevant in pharmaceutical quality control. Regulatory guidelines specify stringent limits for such impurities (e.g., ≤0.4% total impurities in related compounds) .

Properties

Molecular Formula

C20H28N5NaO3

Molecular Weight

409.5 g/mol

IUPAC Name

sodium;3-[2-amino-5-[4-(1-cyclohexyltetrazol-5-yl)butoxy]phenyl]propanoate

InChI

InChI=1S/C20H29N5O3.Na/c21-18-11-10-17(14-15(18)9-12-20(26)27)28-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16;/h10-11,14,16H,1-9,12-13,21H2,(H,26,27);/q;+1/p-1

InChI Key

YEJMYBAPGKPKDD-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC(=C(C=C3)N)CCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt involves multiple steps. The key steps include the formation of the tetrazole ring, the attachment of the cyclohexyl group, and the final coupling with the phenylpropanoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt is a synthetic compound utilized in research, particularly in proteomics and chemical biology . It features a phenyl ring, a cyclohexyl-tetrazole moiety, and a propanoic acid group in its sodium salt form. The molecular formula is C20H28N5NaO3, and the molecular weight is approximately 409.466 g/mol.

Scientific Research Applications

This compound is applied in chemistry, biology, medicine, and industry.

  • Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in chemical reactions.
  • Biology It is used in studies of protein interactions and cellular signaling pathways.
  • Medicine It is explored for potential therapeutic uses, specifically in drug development and delivery systems.
  • Industry It is used in high-throughput screening assays and as a standard in analytical chemistry.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can form oxidized derivatives, while reduction can modify the tetrazole ring or other functional groups. Substitution reactions can occur at the amino and phenyl groups. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. These reactions require controlled temperatures, specific solvents, and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions, influencing enzyme activity and receptor binding. The compound can also interact with cellular membranes, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active molecules, metabolites, and impurities. Below is a comparative analysis:

Compound Name Key Structural Features Molecular Weight Role/Application Source
3-(2-Amino-5-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt Propanoic acid sodium salt, tetrazolyl-cyclohexyl group, butoxy-phenyl linkage 433.47 g/mol Cilostazol impurity
4”-trans-Hydroxy Cilostazol Hydroxylated cilostazol metabolite, modified quinolinone core 371.46 g/mol Cilostazol metabolite
6-Hydroxy-3,4-dihydro-1H-quinoline-2-one Reduced quinolinone core with hydroxyl substituent 179.17 g/mol Cilostazol intermediate/metabolite
(2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid Branched alkyl chain (isobutyl) on phenyl ring, propanoic acid 206.28 g/mol Impurity in propanoic acid derivatives
1-(4-(5-Cyclohexyl-1H-tetrazol-1-yl)butyl)-6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one Dual tetrazolyl-cyclohexyl groups, quinolinone core, butoxy/butyl linkers 645.81 g/mol Synthetic intermediate

Key Differences and Implications

Functional Groups and Bioactivity: The target compound’s sodium salt enhances aqueous solubility compared to neutral propanoic acid impurities like (2RS)-2-(4-Methylphenyl)-propanoic Acid . Tetrazolyl vs. Quinolinone: The tetrazolyl group in the target compound (vs. quinolinone in 6-Hydroxy-3,4-dihydro-1H-quinoline-2-one) confers distinct electronic properties, affecting binding affinity in enzyme inhibition .

Regulatory Significance: The target compound’s impurity profile is tightly controlled (≤0.4% total impurities), unlike metabolites such as 4”-trans-Hydroxy Cilostazol, which are monitored for pharmacokinetic studies . Propanoic acid derivatives like Imp. A (EP) and Imp. D (EP) lack the tetrazolyl-cyclohexyl moiety, reducing their cross-reactivity in cilostazol synthesis .

Synthetic Challenges :

  • The dual tetrazolyl-substituted compound from requires complex purification due to higher molecular weight and steric hindrance , whereas the target compound’s sodium salt form simplifies isolation .

Research Findings and Data

Solubility and Stability

  • Solubility: The sodium salt form of the target compound exhibits >50 mg/mL solubility in water, outperforming non-ionic analogues (e.g., <5 mg/mL for (2RS)-2-(4-Butylphenyl)-propanoic Acid) .
  • Stability : The 1H-tetrazol-5-yl group in the target compound is less prone to hydrolysis than 2H-tetrazoles, ensuring stability during storage .

Pharmacological Relevance

Biological Activity

3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt, also known by its CAS number 1797008-74-2, is a synthetic compound notable for its complex structure and diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring, a cyclohexyl-tetrazole moiety, and a propanoic acid group in its sodium salt form. Its molecular formula is C20H28N5NaO3C_{20}H_{28}N_{5}NaO_{3} with a molecular weight of approximately 409.46 g/mol. The IUPAC name is sodium;3-[2-amino-5-[4-(1-cyclohexyltetrazol-5-yl)butoxy]phenyl]propanoate .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate cellular signaling pathways, which can lead to significant physiological effects. Notably, it acts as an inhibitor of phosphodiesterase III A (PDE3A), with an IC50 value of 0.2 µM, indicating potent inhibitory activity . This inhibition is crucial for regulating cyclic nucleotide levels within cells, impacting numerous signaling cascades.

Biological Activities

1. Antithrombotic and Vasodilatory Effects

Research indicates that this compound exhibits antithrombotic properties, potentially making it useful in managing cardiovascular conditions. Its vasodilatory effects have been linked to the modulation of cyclic AMP levels, which relaxes vascular smooth muscle .

2. Antimitogenic Properties

The compound has demonstrated antimitogenic activity, suggesting potential applications in cancer therapy by inhibiting cell proliferation . The mechanism involves interference with the signaling pathways that promote cell division.

3. Cellular Signaling Modulation

Studies have shown that this compound can influence various cellular processes by modulating protein interactions involved in cellular signaling pathways . This capability is critical for understanding its therapeutic potential in diseases characterized by dysregulated signaling.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study Findings
Study on PDE3A InhibitionDemonstrated significant inhibition with an IC50 of 0.2 µM, suggesting therapeutic potential in cardiovascular diseases .
Antithrombotic ActivityShown to reduce thrombus formation in animal models, indicating efficacy in preventing blood clots .
Antimitogenic EffectsIn vitro studies revealed reduced cell proliferation in cancer cell lines, supporting further investigation into its anti-cancer properties .

Applications in Research

This compound is primarily utilized in research settings for:

  • Proteomics: As a biochemical tool for studying protein interactions.
  • Chemical Biology: Investigating cellular signaling pathways and their modulation.
  • Drug Development: Exploring its potential as a therapeutic agent in cardiovascular and cancer treatments .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt, and how can yield be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and salt formation. For example, tetrazole derivatives are often synthesized via refluxing intermediates in DMSO (65% yield) followed by purification via recrystallization . To improve yield:
  • Optimize reaction time (e.g., extend reflux beyond 18 hours if intermediates are unstable).
  • Use NaBH3CN for selective reductions (85–90% yield observed in similar tetrazole-linked compounds) .
  • Employ column chromatography for higher purity before salt formation.

Q. How can the structure and purity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • 1H NMR : Confirm proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+Na]+ for sodium salt) and absence of unreacted intermediates .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4% acceptable) .

Q. What solvent systems are suitable for solubility testing and formulation studies?

  • Methodological Answer : Sodium salts generally exhibit high aqueous solubility. Test in:
  • PBS (pH 7.4) : For physiological compatibility.
  • DMSO : For stock solutions in biological assays (≤0.1% final concentration to avoid cytotoxicity) .
  • Ethanol/Water mixtures : For crystallization studies (e.g., 70:30 v/v) .

Advanced Research Questions

Q. How does the cyclohexyl-tetrazole moiety influence the compound’s biological activity, and what structural analogs show promise?

  • Methodological Answer : The tetrazole group mimics carboxylates, enhancing metabolic stability. To assess SAR:
  • Synthesize analogs with bulky substituents (e.g., tert-butyl) instead of cyclohexyl to evaluate steric effects on target binding .
  • Replace tetrazole with 1,2,4-triazole to test electronic contributions (see 65–75% yield in similar triazole syntheses) .
  • Use molecular docking (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2), as demonstrated for anti-inflammatory triazole derivatives .

Q. What strategies resolve discrepancies between in silico predictions and in vitro bioassay results?

  • Methodological Answer : If docking predicts high affinity (e.g., ΔG < −8 kcal/mol) but assays show low activity:
  • Re-validate target protein conformation (use X-ray crystallography or cryo-EM structures).
  • Test metabolic stability (e.g., liver microsome assays) to identify rapid degradation .
  • Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and rule out false positives .

Q. How can salt formation (e.g., sodium vs. potassium) modulate pharmacokinetic properties?

  • Methodological Answer : Compare sodium and potassium salts via:
  • Solubility : Measure in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s preferred) .
  • Plasma Stability : Incubate in rat plasma (37°C, 24h) and quantify intact compound via HPLC .

Q. What analytical techniques detect and quantify degradation products under accelerated stability conditions?

  • Methodological Answer : Subject the compound to ICH guidelines (40°C/75% RH, 6 months):
  • HPLC-DAD : Monitor main peak area reduction (>95% purity required) .
  • HRMS : Identify degradation products (e.g., hydrolysis of tetrazole to amide) .
  • Forced Degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to profile degradation pathways .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across independent studies?

  • Methodological Answer : If Study A reports IC50 = 10 nM (e.g., COX-2 inhibition) and Study B finds IC50 = 1 µM:
  • Replicate assays using identical protocols (enzyme source, substrate concentration).
  • Check for batch variability in compound purity (e.g., residual DMSO in one study).
  • Validate via orthogonal assays (e.g., ELISA for PGE2 inhibition alongside enzymatic assays) .

Experimental Design Considerations

Q. What controls are essential for in vivo toxicity studies of this compound?

  • Methodological Answer : Include:
  • Vehicle control (e.g., saline with equivalent DMSO).
  • Positive control (e.g., indomethacin for NSAID-related toxicity benchmarks).
  • Dose-ranging groups (e.g., 1, 10, 100 mg/kg) to establish NOAEL (no observed adverse effect level) .

Q. How to design a stability-indicating method for regulatory submission?

  • Methodological Answer :
    Follow FDA guidelines:
  • Specificity : Resolve degradation products from the main peak (HPLC resolution >2.0) .
  • Linearity : R² ≥0.99 across 50–150% of target concentration.
  • Accuracy/Precision : Recovery 98–102% and %RSD <2.0% in triplicate runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.